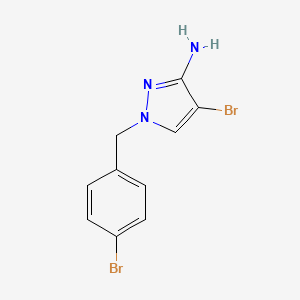
2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The chlorinated imidazole is then reacted with difluoroacetic acid or its derivatives under controlled conditions to form the desired difluoroacetic acid moiety.
Hydrochloride Formation:
- Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process.
Types of Reactions:
-
Substitution Reactions:
- The chlorine atom in the imidazole ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
-
Oxidation and Reduction:
- The compound can participate in oxidation and reduction reactions, particularly involving the imidazole ring and the difluoroacetic acid moiety.
Common Reagents and Conditions:
-
Nucleophilic Substitution:
- Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atom.
-
Oxidation:
- Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to modify the imidazole ring.
Major Products:
- Substitution reactions yield derivatives with different functional groups, potentially altering the compound’s properties and applications.
- Oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound, each with distinct characteristics.
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
- It has potential applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents targeting specific biological pathways.
Industry:
- The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials with specific functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid hydrochloride typically involves multiple steps:
-
Formation of the Imidazole Ring:
- Starting with a suitable precursor, such as 1-methylimidazole, chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Mecanismo De Acción
The mechanism by which 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroacetic acid moiety can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparación Con Compuestos Similares
- 2-(5-Chloro-1H-imidazol-2-yl)-2,2-difluoroacetic acid
- 2-(5-Chloro-1-methyl-1H-imidazol-2-yl)acetic acid
Uniqueness:
- The presence of both the chlorine atom and the difluoroacetic acid moiety in 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid hydrochloride distinguishes it from similar compounds. This unique combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and comparisons with related compounds
Propiedades
IUPAC Name |
2-(5-chloro-1-methylimidazol-2-yl)-2,2-difluoroacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O2.ClH/c1-11-3(7)2-10-4(11)6(8,9)5(12)13;/h2H,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHXFQODIAVFDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C(C(=O)O)(F)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol](/img/structure/B2695574.png)
![(E)-5-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2695575.png)

![3-(4-chlorophenyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2695578.png)
![2-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzoxazole](/img/structure/B2695579.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2695581.png)
![5-[bis(ethylsulfanyl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B2695582.png)

![N1-(p-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2695584.png)


![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2695589.png)

